molecular formula C14H15O6- B592666 1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester CAS No. 92569-49-8

1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester

Cat. No.: B592666
CAS No.: 92569-49-8
M. Wt: 279.268
InChI Key: QRHRDZGROXTDDX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester is a phthalic acid monoester. It is a derivative of phthalic acid, where one of the carboxy groups is esterified with 5-carboxypentanol. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester can be synthesized through the esterification of phthalic acid with 5-carboxypentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The use of continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid derivatives.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a xenobiotic.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of plasticizers, which are additives that increase the plasticity of materials.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester involves its interaction with various molecular targets. As a phthalic acid ester, it can disrupt endocrine functions by mimicking or interfering with hormone activity. The compound can bind to hormone receptors, altering the normal signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester
  • 1,2-Benzenedicarboxylic acid, mono(2-ethyl-5-oxohexyl) ester
  • 1,2-Benzenedicarboxylic acid, mono(2-ethyl-5-hydroxyhexyl) ester

Uniqueness

1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester is unique due to the presence of the 5-carboxypentyl group, which imparts distinct chemical and physical properties. This structural difference influences its reactivity and interactions with biological systems, making it a compound of interest for various applications.

Properties

IUPAC Name

2-(5-carboxypentoxycarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c15-12(16)8-2-1-5-9-20-14(19)11-7-4-3-6-10(11)13(17)18/h3-4,6-7H,1-2,5,8-9H2,(H,15,16)(H,17,18)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHRDZGROXTDDX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70758001
Record name 2-{[(5-Carboxypentyl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70758001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92569-49-8
Record name 2-{[(5-Carboxypentyl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70758001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.